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Compound of Interest

Compound Name: 4-Phenoxybenzaldehyde

Cat. No.: B127426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
phenoxybenzaldehyde, a key chemical intermediate in the synthesis of various
pharmaceutical and agrochemical compounds. Understanding its spectral characteristics is
crucial for quality control, reaction monitoring, and structural confirmation. This document
presents a comprehensive evaluation of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data
interpretation.

Molecular Structure and Spectroscopic Overview

4-Phenoxybenzaldehyde (C13H1002) possesses a molecular weight of 198.22 g/mol . Its
structure comprises a benzaldehyde moiety linked to a phenoxy group at the para position.
This arrangement of aromatic rings, an aldehyde functional group, and an ether linkage gives
rise to a distinct spectroscopic fingerprint, which is elucidated in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. The *H and 3C NMR spectra of 4-phenoxybenzaldehyde provide detailed
information about the chemical environment of each proton and carbon atom.

'H NMR Spectroscopic Data
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The *H NMR spectrum reveals the number of different types of protons and their neighboring

environments.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehydic proton (-
9.92 Singlet 1H
CHO)
Protons ortho to the
7.85 Doublet 2H
aldehyde group
Protons meta to the
7.44 Triplet 2H oxygen on the
phenoxy group
Proton para to the
7.24 Triplet 1H oxygen on the
phenoxy group
Protons meta to the
7.10 Doublet 2H
aldehyde group
Protons ortho to the
7.07 Doublet 2H oxygen on the

phenoxy group

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (8) ppm Assighment
190.8 Aldehydic Carbonyl Carbon (C=0)
162.8 Carbon attached to the ether oxygen (phenoxy
' side)
1556 Carbon attached to the ether oxygen
' (benzaldehyde side)
132.2 Carbons ortho to the aldehyde group
130.8 Quaternary carbon of the benzaldehyde ring
Carbons meta to the oxygen on the phenox
130.1 yo P Y
group
Carbon para to the oxygen on the phenox
1252 p y9 p Yy
group
1201 Carbons ortho to the oxygen on the phenoxy
' group
118.0 Carbons meta to the aldehyde group

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an organic compound like 4-
phenoxybenzaldehyde is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-phenoxybenzaldehyde in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
= 0.00 ppm).

e Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

¢ IH NMR Acquisition: Set the spectral width to approximately 15 ppm. Use a sufficient number
of scans to obtain a good signal-to-noise ratio. The relaxation delay should be set to at least
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1 second.

e 13C NMR Acquisition: Use a spectral width of about 250 ppm. A larger number of scans will
be required due to the lower natural abundance of 13C. Proton decoupling is typically used to
simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 4-phenoxybenzaldehyde shows characteristic absorption bands
corresponding to its functional groups.

Wavenumber (cm—?) Intensity Assignment

3065 Medium Aromatic C-H Stretch

) Aldehydic C-H Stretch (Fermi
2860, 2760 Medium

doublet)
1701 Strong C=0 Stretch (Aldehyde)
1585, 1487 Strong Aromatic C=C Stretch

Aryl Ether C-O Stretch
1238 Strong )

(asymmetric)

p-Disubstituted Benzene C-H
837 Strong

Bend

Experimental Protocol for IR Spectroscopy

For a solid sample like 4-phenoxybenzaldehyde, the following protocol can be used:

o Sample Preparation (KBr Pellet Method):
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o Grind a small amount (1-2 mg) of 4-phenoxybenzaldehyde with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform
powder is obtained.

o Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

 Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of 4-phenoxybenzaldehyde shows the molecular
ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assighment

198 100 [M]* (Molecular lon)
197 50 [M-H]*

169 20 [M-CHOJ*

141 15 [M-CeHs]*

105 10 [C7HsO]*

77 35 [CeHs]*

51 25 [CaHs]*

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography.

« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a
high vacuum, causing ionization and fragmentation.

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and record their abundance as a function of their m/z ratio to
generate the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 4-phenoxybenzaldehyde.
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Spectroscopic analysis workflow.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the key fragmentation pathways of 4-phenoxybenzaldehyde in

electron ionization mass spectrometry.

© 2025 BenchChem. All rights reserved. 7/9

Tech Support


https://www.benchchem.com/product/b127426?utm_src=pdf-body-img
https://www.benchchem.com/product/b127426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[C7Hs02]* -H [C13H9O2]*
m/z =141 m/z =197
\l —CHO" ? [C12H90]* - CsHa > [C7HsO]*
) m/z = 169 m/z = 105
- C7Hs02
[CeHs]* - C2H2 [CaHs]*
m/z =77 m/z =51

Click to download full resolution via product page

Key fragmentation pathways of 4-phenoxybenzaldehyde.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Phenoxybenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127426#spectroscopic-data-analysis-of-4-
phenoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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